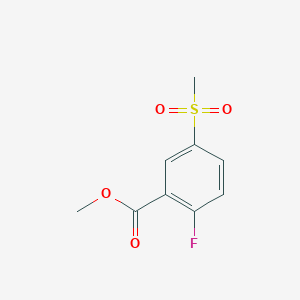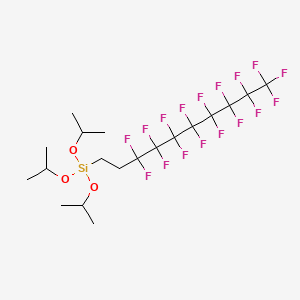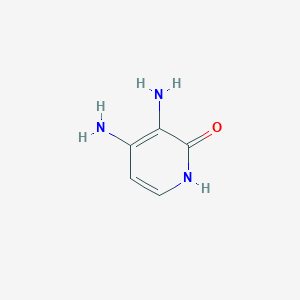
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene
Übersicht
Beschreibung
The compound "3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene" is a chloro-fluorinated alkene with potential applications in various fields, including materials science and pharmaceuticals. While the provided papers do not directly discuss this exact compound, they do provide insights into similar chloro-fluorinated alkenes and related structures, which can be used to infer some properties and behaviors of the compound .
Synthesis Analysis
The synthesis of chloro-fluorinated alkenes can be complex due to the reactivity of the halogen substituents. For example, paper describes the electrochemical preparation of a related compound, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which was achieved through electrooxidative double ene-type chlorination. This method could potentially be adapted for the synthesis of "3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene" by adjusting the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chloro-fluorinated alkenes is characterized by the presence of halogen atoms, which can significantly influence the geometry and electronic properties of the molecule. For instance, paper discusses the molecular structure and conformation of gaseous 2-chloro-3-fluoro-1-propene, which exists in equilibrium between syn and gauche conformations. This suggests that "3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene" may also exhibit conformational flexibility due to the presence of halogen atoms.
Chemical Reactions Analysis
Chloro-fluorinated alkenes can undergo various chemical reactions, including addition, substitution, and polymerization. Paper explores the copolymerization of trisubstituted ethylenes with styrene, indicating that "3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene" could potentially be used to create novel copolymers with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-fluorinated alkenes are influenced by their molecular structure. For example, paper describes the vibrational spectral studies of a chalcone derivative, which could be similar to the vibrational properties of "3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene". Additionally, the presence of halogen atoms can affect the compound's reactivity, as seen in paper , where hydrogen-bonded chains are formed due to the presence of a chloro substituent.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A study by Naito et al. (2005) synthesized novel compounds, including derivatives related to 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene. These compounds showed significant cytotoxic activity against tumor cell lines, both in vitro and in vivo. Specifically, compounds with the 3-fluoro-5-substituted phenylpiperazinyl group demonstrated potent cytotoxicity, with the 3-cyano-5-fluorophenyl derivative exhibiting notable antitumor activity against human carcinoma cells without causing undesirable effects in mice (Naito et al., 2005).
Polymerization and Material Science
Kim et al. (1999) and Staal et al. (2003) explored the polymerization aspects of compounds related to 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene. Kim et al. studied electrophilic trisubstituted ethylenes, focusing on their copolymerization with styrene and analyzing their composition and structure. Staal et al. investigated the polymerization of propene using dimethylsilylene-bridged complexes, including derivatives of the compound . Their studies contributed valuable insights into the field of material science and polymer chemistry (Kim et al., 1999); (Staal et al., 2003).
Crystal Structure Analysis
Research by Nagaraju et al. (2018) and Samdal et al. (1977) focused on the crystal structure and conformation of compounds similar to 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene. These studies provide critical insights into the molecular structure, which is essential for understanding the physical and chemical properties of these compounds (Nagaraju et al., 2018); (Samdal et al., 1977).
Synthesis and Characterization
The synthesis and characterization of compounds related to 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene have been a subject of various studies. Meenatchi et al. (2015) and Reese et al. (1988) conducted research on the synthesis and growth of crystals of similar compounds. Their work contributes to the understanding of the chemical properties and potential applications of these compounds in various fields (Meenatchi et al., 2015); (Reese et al., 1988).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-2-fluoro-4-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6H,1,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFXKHRBXPQORV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630627 | |
| Record name | 1-Chloro-2-fluoro-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene | |
CAS RN |
787585-34-6 | |
| Record name | 1-Chloro-2-fluoro-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)

![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)










